molecular formula C27H34N2O2S B12087954 (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine

(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine

Cat. No.: B12087954
M. Wt: 450.6 g/mol
InChI Key: XAXZXGHDWDUHFH-UHFFFAOYSA-N
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Description

(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine is a chiral diamine compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes two mesityl groups and a p-tosyl group attached to an ethylenediamine backbone. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as mesityl bromide and p-toluenesulfonyl chloride.

    Formation of Mesityl Groups: The mesityl groups are introduced through a nucleophilic substitution reaction, where mesityl bromide reacts with an appropriate nucleophile.

    Introduction of p-Tosyl Group: The p-tosyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Ethylenediamine Backbone: The final step involves the coupling of the mesityl and p-tosyl intermediates with ethylenediamine under controlled conditions to obtain the desired chiral diamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mesityl or p-tosyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where chiral purity is essential.

Mechanism of Action

The mechanism of action of (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The chiral environment provided by the (1S,2S) configuration enhances the selectivity and efficiency of these catalytic processes. Additionally, the presence of mesityl and p-tosyl groups influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine: Similar structure but with phenyl groups instead of mesityl groups.

    (1R,2R)-N-p-Tosyl-1,2-dimesitylethylenediamine: Enantiomer of the compound with (1R,2R) configuration.

    (1S,2S)-N-p-Tosyl-1,2-dimethylethylenediamine: Similar structure but with methyl groups instead of mesityl groups.

Uniqueness

The uniqueness of (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine lies in its specific (1S,2S) configuration and the presence of bulky mesityl groups. These features contribute to its high selectivity and efficiency in catalytic processes, making it a valuable compound in asymmetric synthesis and other applications.

Properties

Molecular Formula

C27H34N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[2-amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H34N2O2S/c1-16-8-10-23(11-9-16)32(30,31)29-27(25-21(6)14-18(3)15-22(25)7)26(28)24-19(4)12-17(2)13-20(24)5/h8-15,26-27,29H,28H2,1-7H3

InChI Key

XAXZXGHDWDUHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=C(C=C(C=C2C)C)C)C(C3=C(C=C(C=C3C)C)C)N

Origin of Product

United States

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